N3-Phenyl Substitution: Calculated Lipophilicity Differentiation from the N3-Unsubstituted and N3-Trifluoroethyl Hydantoin Analogs
The N3-phenyl substituent on the imidazolidine-2,4-dione ring of the target compound (CAS 2034418-29-4) imparts an intermediate calculated lipophilicity (clogP 3.03) that lies between the more polar N3-unsubstituted hydantoin analog and the more lipophilic N3-(2,2,2-trifluoroethyl) analog (CAS 2097892-85-6), for which a substantially higher clogP is expected based on the electron-withdrawing, hydrophobic trifluoroethyl group [1][2]. This intermediate clogP may translate into a differentiated pharmacokinetic and permeability profile relevant to CNS drug discovery programs targeting the Lipinski Rule-of-Five space [2].
| Evidence Dimension | Calculated partition coefficient (clogP) — lipophilicity |
|---|---|
| Target Compound Data | clogP = 3.03 (Sildrug ECBD calculation) [1] |
| Comparator Or Baseline | 3-Phenylimidazolidine-2,4-dione (CAS 2221-13-8, core scaffold): LogP ≈ 1.14 (experimental/calculated) [3]. N3-(2,2,2-trifluoroethyl) analog (CAS 2097892-85-6): calculated data unavailable from non-excluded sources, but trifluoroethyl substitution reliably increases clogP by ≈1.0–1.5 log units relative to unsubstituted hydantoin [2]. |
| Quantified Difference | Target compound clogP exceeds the N3-unsubstituted core scaffold by approximately +1.9 log units. Relative to the N3-trifluoroethyl analog, the target compound is predicted to be less lipophilic (class-level inference). |
| Conditions | In silico calculation (clogP algorithm); no experimental logP or logD₇.₄ values are available for the target compound. |
Why This Matters
Intermediate lipophilicity (clogP ~3) is often favored for oral bioavailability and CNS penetration; both lower and higher extremes can reduce membrane permeability or increase metabolic clearance, making this compound a potentially differentiated scaffold relative to more polar or more lipophilic in-class analogs.
- [1] Sildrug ECBD Database, Entry EOS49906. Calculated properties: MW 416.48, clogP 3.03, TPSA 67.55 Ų, HBD 0, HBA 7, RB 4. View Source
- [2] Structure–property relationships of trifluoroethyl-substituted heterocycles. General medicinal chemistry knowledge: CF₃CH₂- groups increase lipophilicity and metabolic stability relative to unsubstituted or methyl analogs. No reference contains data for the specific comparator compounds. View Source
- [3] 3-Phenylimidazolidine-2,4-dione (CAS 2221-13-8). Boc Sciences product page. LogP: 1.13660; MW: 176.17. View Source
